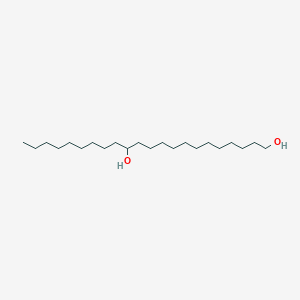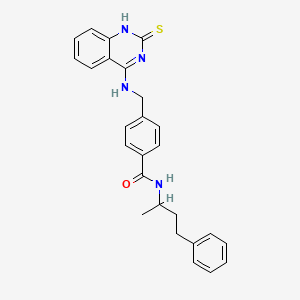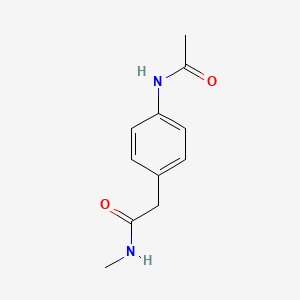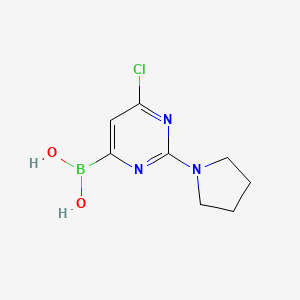
Docosane-1,13-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosane-1,13-diol: is a long-chain diol with the molecular formula C22H46O2 It is a member of the alkane family, specifically a derivative of docosane, where two hydroxyl groups are attached at the 1st and 13th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Docosanedioic Acid: One common method involves the reduction of docosanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) to yield docosane-1,13-diol.
Hydrolysis of Docosane-1,13-dichloride: Another method involves the hydrolysis of docosane-1,13-dichloride in the presence of a base like sodium hydroxide (NaOH) to produce this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Docosane-1,13-diol can undergo oxidation reactions to form docosanedioic acid.
Esterification: It can react with carboxylic acids to form esters, which are useful in various industrial applications.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Esterification Reagents: Carboxylic acids, acid chlorides, and catalysts like sulfuric acid (H2SO4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Docosanedioic acid.
Esterification: this compound esters.
Substitution: Docosane-1,13-dichloride, docosane-1,13-dibromide.
Applications De Recherche Scientifique
Chemistry:
Phase Change Materials (PCM): Docosane-1,13-diol is studied for its phase transition properties, making it a candidate for use in thermal energy storage systems.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.
Industry:
Mécanisme D'action
The mechanism of action of docosane-1,13-diol largely depends on its application. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes due to its amphiphilic nature, leading to cell lysis . In thermal energy storage, its phase change properties allow it to absorb and release heat efficiently .
Comparaison Avec Des Composés Similaires
Docosane-1,22-diol: Another long-chain diol with hydroxyl groups at the 1st and 22nd positions.
Docosanedioic Acid: A dicarboxylic acid derivative of docosane.
1,2-Docosanediol: A glycol with hydroxyl groups at the 1st and 2nd positions.
Uniqueness: Docosane-1,13-diol is unique due to the positioning of its hydroxyl groups, which imparts specific chemical and physical properties that differ from other docosane derivatives. This makes it particularly useful in applications requiring specific phase transition temperatures and antimicrobial properties .
Propriétés
Numéro CAS |
4397-81-3 |
|---|---|
Formule moléculaire |
C22H46O2 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
docosane-1,13-diol |
InChI |
InChI=1S/C22H46O2/c1-2-3-4-5-10-13-16-19-22(24)20-17-14-11-8-6-7-9-12-15-18-21-23/h22-24H,2-21H2,1H3 |
Clé InChI |
VRAHGRCKKAKILV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125173.png)




![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)

![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)
![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)

![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)

